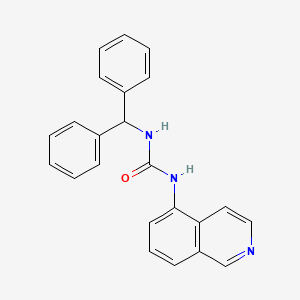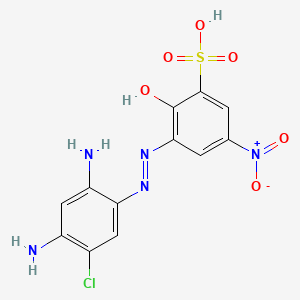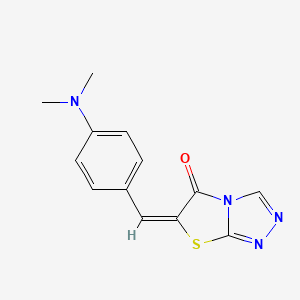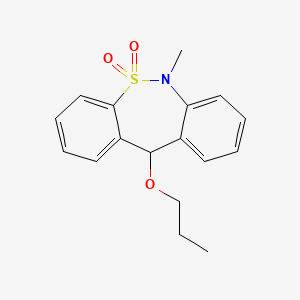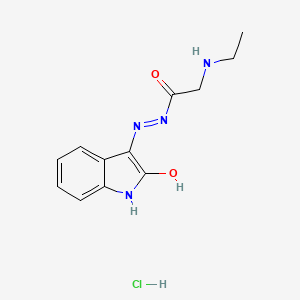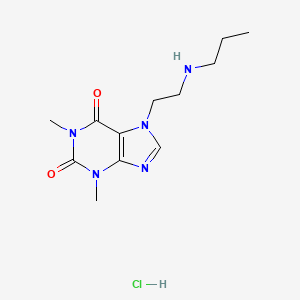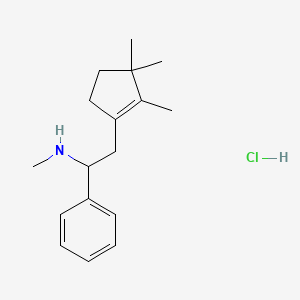
Benzenemethanamine, N-methyl-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-methyl-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride is a chemical compound with a complex structure
Preparation Methods
The synthesis of Benzenemethanamine, N-methyl-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride involves several steps. The synthetic routes typically include the reaction of benzenemethanamine with N-methyl-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)amine under specific conditions. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzenemethanamine, N-methyl-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzenemethanamine, N-methyl-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and its mechanism of action in treating certain medical conditions.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-methyl-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Benzenemethanamine, N-methyl-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride can be compared with other similar compounds, such as:
- N-methyl-1-phenyl-2-(2,3,3-trimethylcyclopenten-1-yl)ethanamine hydrochloride
- N-Metil-1-fenil-2-(2,3,3-trimetil-ciclopent-1-en-1-il)etilammina cloridrato
These compounds share similar structural features but may differ in their specific properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting effects on its chemical and biological behavior.
Properties
CAS No. |
148129-84-4 |
|---|---|
Molecular Formula |
C17H26ClN |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
N-methyl-1-phenyl-2-(2,3,3-trimethylcyclopenten-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C17H25N.ClH/c1-13-15(10-11-17(13,2)3)12-16(18-4)14-8-6-5-7-9-14;/h5-9,16,18H,10-12H2,1-4H3;1H |
InChI Key |
KNUUQHDVIREDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1(C)C)CC(C2=CC=CC=C2)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



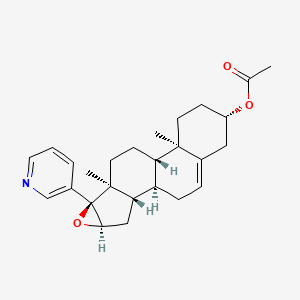
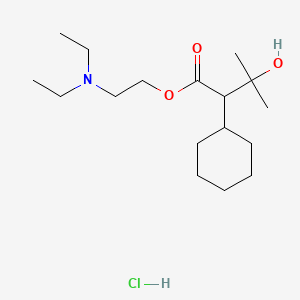
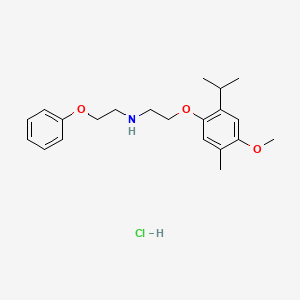

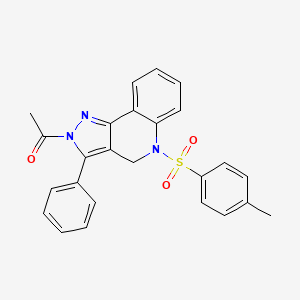

![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)
